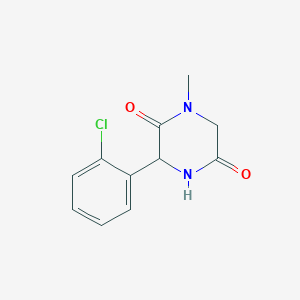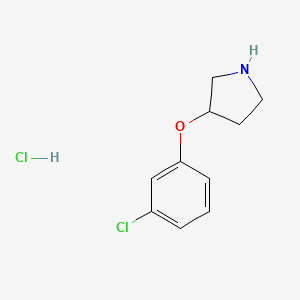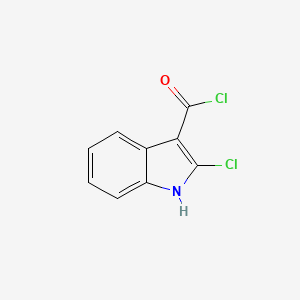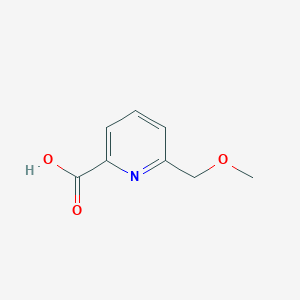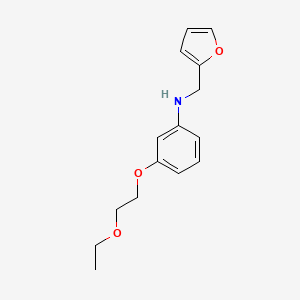
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline
Overview
Description
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline, also known as 3-EEFA, is an organic compound with a wide range of applications in the fields of synthetic chemistry and scientific research. It is a colorless, crystalline solid with a melting point of approximately 135°C and a boiling point of approximately 210°C. It is soluble in water and organic solvents, and is relatively stable under normal conditions. 3-EEFA is used as a starting material in the synthesis of various organic compounds, and has also been studied for its potential applications in the fields of biochemistry and physiological research.
Scientific Research Applications
Antioxidant Activity and Metal Complexes
- Antioxidant Activities in Metal Complexes : Some derivatives of anilines, like bis(N-ethylbenzimidazol-2-ylmethyl)aniline, have been used to synthesize transition metal complexes. These complexes exhibited significant antioxidant activities, potentially more potent than standard antioxidants like vitamin C (Wu et al., 2015).
DNA-Binding Studies
- DNA-Binding Properties : Aniline derivatives have been studied for their DNA-binding properties. These properties are crucial in understanding the interaction between these compounds and biological systems, impacting areas like drug design and molecular biology (Wu et al., 2014).
Reactions and Synthesis Applications
- Chemical Reactions and Synthesis : Aniline derivatives undergo various chemical reactions, like deoxygenation and displacement, which are foundational in organic synthesis (Ahmad et al., 1965).
- Polymerization Catalysts : Certain aniline derivatives are used in synthesizing chelate-type titanium(IV) salicylideneaniline complexes, which serve as catalysts in olefin polymerization (Gagieva et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition : Aniline derivatives have shown efficacy as corrosion inhibitors, particularly in acidic environments. This application is critical in industrial processes and materials science (Dagdag et al., 2019).
Analytical Chemistry
- Hydrogen Peroxide Determination : Derivatives of aniline have been synthesized and utilized as hydrogen donors in the photometric determination of hydrogen peroxide, an important application in analytical chemistry (Tamaoku et al., 1982).
Spectroscopy and Theoretical Studies
- Spectroscopic and Theoretical Studies : The study of substituted N-phenoxyethylanilines has provided insights into the vibrational, geometrical, and electronic properties of these compounds, facilitating the understanding of their chemical behavior (Finazzi et al., 2003).
Electron Impact Mass Spectrometry
- Mass Spectrometry Studies : Anilines have been analyzed using electron ionization mass spectrometry to understand their fragmentation patterns, which is essential in the field of mass spectrometry and analytical chemistry (Solano et al., 2006).
Synthesis of Novel Compounds
- Synthesis of Novel Compounds : Anilines are used in synthesizing novel compounds like quinoxalines, which have been evaluated for antimicrobial activity, indicating their potential in medicinal chemistry and pharmacology (Refaat et al., 2004).
properties
IUPAC Name |
3-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-17-9-10-19-14-6-3-5-13(11-14)16-12-15-7-4-8-18-15/h3-8,11,16H,2,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDSDCJFDIBSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)
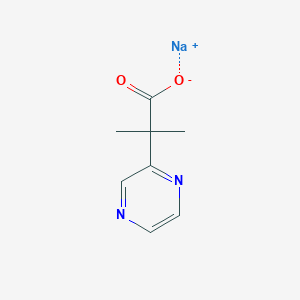
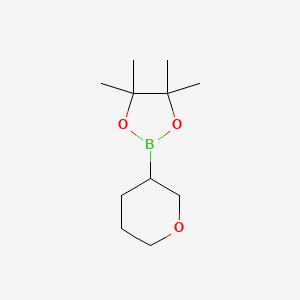
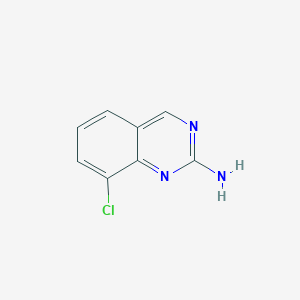
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
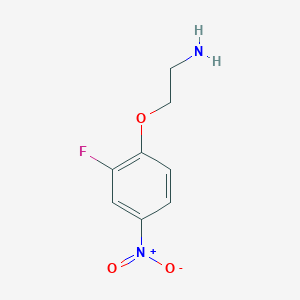
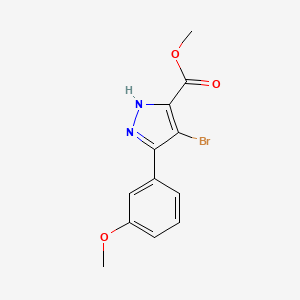
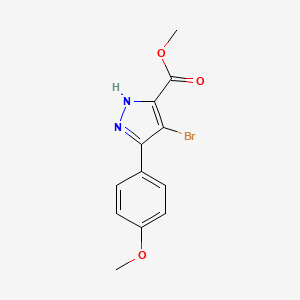
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
